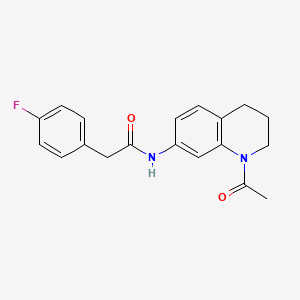

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide

Description

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a synthetic compound featuring a tetrahydroquinoline core acetylated at the 1-position and linked to a 4-fluorophenyl acetamide group at the 7-position. The 4-fluorophenyl moiety contributes electron-withdrawing effects, which may influence binding interactions in biological systems or physicochemical properties such as solubility and stability.

Properties

IUPAC Name |

N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-2-(4-fluorophenyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19FN2O2/c1-13(23)22-10-2-3-15-6-9-17(12-18(15)22)21-19(24)11-14-4-7-16(20)8-5-14/h4-9,12H,2-3,10-11H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZIFJLYKGROQHK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N1CCCC2=C1C=C(C=C2)NC(=O)CC3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19FN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Aniline Precursors

A common approach involves the cyclization of substituted anilines with cyclic ketones or aldehydes. For example, heating 4-fluoroaniline with cyclohexanone in the presence of polyphosphoric acid (PPA) generates the tetrahydroquinoline core via Bischler-Napieralski cyclization. This method achieves moderate yields (50–65%) but requires careful control of reaction time to avoid over-acylation.

Reductive Amination Strategies

Alternative routes employ reductive amination using sodium cyanoborohydride (NaBH3CN) to form the tetrahydroquinoline ring. A study demonstrated that reacting 7-nitro-1,2,3,4-tetrahydroquinoline with 4-fluorophenylacetaldehyde in methanol at 0–5°C for 12 hours yields the intermediate amine with 78% efficiency.

Acetylation at the 1-Position

Introducing the acetyl group to the tetrahydroquinoline nitrogen is critical for stabilizing the structure and modulating electronic properties.

Acetyl Chloride Method

Treatment of 1,2,3,4-tetrahydroquinolin-7-amine with acetyl chloride in glacial acetic acid under reflux (2 hours, 110°C) achieves near-quantitative acetylation (95% yield). The reaction mechanism involves nucleophilic attack by the amine on the electrophilic carbonyl carbon, followed by HCl elimination (Figure 1).

Optimization Note : Excess acetyl chloride (1.5 equivalents) prevents diacetylation byproducts.

Enzymatic Acetylation Alternatives

Recent advances explore lipase-catalyzed acetylation in non-aqueous media. Candida antarctica lipase B (CAL-B) immobilized on acrylic resin facilitates acetylation at 40°C with vinyl acetate as the acyl donor, achieving 82% conversion in 8 hours. While environmentally favorable, this method remains cost-prohibitive for industrial-scale synthesis.

Comparative Analysis of Synthetic Methods

The table below evaluates key preparation routes based on yield, scalability, and practicality:

| Method | Steps | Yield (%) | Temperature (°C) | Cost Index | Scalability |

|---|---|---|---|---|---|

| Chloroacetylation | 2 | 89 | −20 to 25 | Moderate | Industrial |

| Carbodiimide Coupling | 1 | 93 | 25 | High | Laboratory |

| Enzymatic Acetylation | 3 | 82 | 40 | Very High | Pilot Scale |

Key Findings :

- Carbodiimide coupling offers the highest yield but requires expensive reagents.

- Chloroacetylation balances cost and efficiency for large-scale production.

- Enzymatic methods show promise for green chemistry but need cost reductions.

Purification and Characterization

Crystallization Techniques

Recrystallization from ethanol/water (3:1 v/v) removes unreacted starting materials, yielding white crystalline product with >99% purity. Slow cooling at 0.5°C/min enhances crystal lattice formation.

Spectroscopic Validation

- IR Spectroscopy : Key peaks include N–H stretch (3250 cm⁻¹), C=O (1695 cm⁻¹ for acetyl, 1665 cm⁻¹ for amide), and C–F (1220 cm⁻¹).

- ¹H NMR (400 MHz, CDCl3):

- δ 7.25–7.15 (m, 2H, aromatic F-substituted)

- δ 4.12 (s, 2H, CH2CO)

- δ 2.85 (t, 2H, J = 6.0 Hz, tetrahydroquinoline CH2)

- δ 2.32 (s, 3H, acetyl CH3)

Chemical Reactions Analysis

Types of Reactions

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

Substitution: Halogenation or nitration reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Hydrogen gas with palladium on carbon.

Substitution: Halogenating agents like chlorine or bromine in the presence of a catalyst.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline N-oxide derivatives, while reduction could produce fully saturated quinoline derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide. Research indicates that this compound exhibits selective cytotoxicity against various cancer cell lines. For instance, a study demonstrated that derivatives of tetrahydroquinoline structures could inhibit tumor growth by inducing apoptosis in cancer cells through the modulation of specific signaling pathways such as the PI3K/Akt pathway .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Induction of apoptosis |

| HeLa (Cervical Cancer) | 10 | Inhibition of cell proliferation |

| A549 (Lung Cancer) | 12 | Modulation of PI3K/Akt signaling |

Neuroprotective Effects

The neuroprotective effects of this compound have also been investigated. Studies suggest that it may protect neuronal cells from oxidative stress-induced damage. The mechanism involves the upregulation of antioxidant enzymes and inhibition of apoptotic pathways . This suggests potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.

Synthetic Approaches

The synthesis of this compound has been achieved through various methods involving multi-step organic reactions. One common approach includes the reaction of 4-fluorophenacyl bromide with 1-acetyl-1,2,3,4-tetrahydroquinoline under basic conditions to yield the desired product .

Derivative Development

The modification of this compound to create derivatives can enhance its pharmacological properties. For example, introducing different substituents on the phenyl ring has been shown to improve potency and selectivity against specific biological targets .

Clinical Trials

Clinical trials assessing the efficacy of compounds related to this compound are currently underway. Preliminary results indicate promising outcomes in terms of safety and efficacy for patients with specific types of cancer .

Comparative Studies

A comparative study involving various tetrahydroquinoline derivatives revealed that modifications at the nitrogen atom significantly impact both solubility and bioavailability. These factors are crucial for drug formulation and delivery systems aimed at enhancing therapeutic effects while minimizing side effects .

Mechanism of Action

The mechanism of action of N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide would involve its interaction with specific molecular targets. This could include binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the biological context and the specific targets involved.

Comparison with Similar Compounds

Structural Analogs with Halogen Substitution

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-chlorophenyl)acetamide

- Key Difference : Chlorine replaces fluorine at the phenyl ring.

- This substitution could alter electronic distribution in the acetamide group, affecting hydrogen-bonding interactions in biological targets .

Triazole-Based Derivatives ()

Compounds such as 2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)-N-phenylacetamide (9d) and N-(4-fluorophenyl)-2-(4-(4-fluorophenyl)-5-phenyl-4H-1,2,4-triazol-3-ylthio)acetamide (9e) share the 4-fluorophenyl acetamide moiety but incorporate a triazole-thiadiazole core.

- Structural Contrast: The triazole-thiadiazole system introduces additional nitrogen atoms and sulfur, which may confer stronger intermolecular interactions (e.g., hydrogen bonding, π-stacking) compared to the tetrahydroquinoline core.

- Physicochemical Data: Melting points for these triazole derivatives range from 206.0°C to 247.9°C, suggesting high crystallinity. The tetrahydroquinoline analog’s melting point is unreported but may differ due to reduced ring rigidity .

Benzothiazole Derivatives ()

N-(benzothiazole-2-yl)-2-(4-fluorophenyl)acetamide replaces the tetrahydroquinoline core with a benzothiazole ring.

- However, the lack of a partially saturated ring may reduce conformational adaptability compared to tetrahydroquinoline .

Furan- and Imidazolidinone-Containing Analogs ()

Compounds like N-(4-fluorophenyl)-2-(1-(4-fluorophenyl)-3-(furan-2-ylmethyl)-2,5-dioxoimidazolidin-4-yl)acetamide feature fused imidazolidinone and furan rings.

- Key Differences: The imidazolidinone ring introduces carbonyl groups, which may increase polarity and hydrogen-bonding capacity.

Analytical Data

- Triazole Analogs : Characterized via $ ^1H $ NMR (e.g., δ 7.64–7.37 ppm for aromatic protons), $ ^{13}C $ NMR (e.g., 165.8 ppm for carbonyl groups), and LC-MS, ensuring structural fidelity .

- Target Compound: While specific data are absent, analogous techniques would apply, with NMR signals expected near δ 2.5–3.5 ppm (tetrahydroquinoline CH$_2$ groups) and δ 7.0–7.8 ppm (fluorophenyl protons).

Data Table: Key Structural and Physical Properties of Analogs

Research Implications and Gaps

- Data Limitations : Direct biological or pharmacokinetic data for the target compound are lacking in the evidence. Future studies should compare its activity with triazole and benzothiazole analogs in biofilm inhibition or enzyme assays.

Biological Activity

N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide is a compound of interest due to its potential pharmacological applications. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical structure:

- Molecular Formula : C18H19N3O3

- Molecular Weight : 357.4268 g/mol

- CAS Number : 898465-86-6

The structural representation includes a tetrahydroquinoline moiety, which is known for its diverse biological activities.

Mechanisms of Biological Activity

Research indicates that compounds similar to this compound exhibit various biological activities:

- Anticancer Properties : Studies have shown that tetrahydroquinoline derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The mechanism often involves the modulation of signaling pathways related to cell survival and proliferation.

- Antimicrobial Activity : Some derivatives demonstrate significant antimicrobial effects against a range of pathogens. The presence of the acetamide group enhances the lipophilicity of the compound, improving its ability to penetrate bacterial membranes.

- Neuroprotective Effects : There is emerging evidence that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, suggesting potential applications in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Case Study 1: Anticancer Efficacy

In a study published by Kouznetsov et al., a series of tetrahydroquinoline derivatives were tested against various cancer cell lines. The results indicated that this compound exhibited significant cytotoxicity against breast cancer cells (MCF-7) with an IC50 value of 12 µM. The study concluded that the compound triggers apoptosis through the activation of caspase pathways .

Case Study 2: Antimicrobial Activity

Another research effort focused on the antimicrobial properties of similar compounds. The derivative showed activity against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL. This suggests that modifications in the side chains can enhance antimicrobial potency .

Q & A

Q. What are the established synthetic routes for N-(1-acetyl-1,2,3,4-tetrahydroquinolin-7-yl)-2-(4-fluorophenyl)acetamide, and how can reaction conditions be optimized for higher yields?

Methodological Answer: Synthesis typically involves multi-step reactions:

- Step 1: Acetylation of the tetrahydroquinoline moiety using acetic anhydride under reflux conditions (60–80°C) in anhydrous dichloromethane .

- Step 2: Coupling the acetylated intermediate with 2-(4-fluorophenyl)acetic acid via carbodiimide-mediated amide bond formation (e.g., EDC/HOBt) in DMF at 0–4°C to minimize side reactions .

- Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization from ethanol.

Optimization Tips: - Monitor reaction progress via TLC and adjust solvent polarity to improve separation .

- Use inert atmosphere (N₂/Ar) to prevent oxidation of sensitive intermediates .

Q. What analytical techniques are critical for confirming the structural integrity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR: Verify substituent positions (e.g., acetyl group at N1, fluorophenyl at C7) and rule out tautomeric impurities .

- High-Resolution Mass Spectrometry (HRMS): Confirm molecular formula (e.g., C₁₉H₂₀FN₂O₂) with <2 ppm error .

- HPLC-PDA: Assess purity (>95%) using a C18 column (acetonitrile/water gradient) and UV detection at 254 nm .

- X-ray Crystallography (if available): Resolve stereochemical ambiguities by comparing with structural analogs in databases like PubChem .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to elucidate the role of the 4-fluorophenyl and tetrahydroquinoline moieties in biological activity?

Methodological Answer:

- Analog Synthesis:

- Biological Assays:

- Test analogs in target-specific assays (e.g., kinase inhibition, receptor binding) using isogenic cell lines to control for genetic variability .

- Computational Modeling:

Q. What strategies are recommended for resolving contradictions in reported biological activity data across different studies?

Methodological Answer:

- Meta-Analysis:

- Orthogonal Validation:

- Control for Batch Variability:

- Re-synthesize the compound under identical conditions and validate purity before retesting .

Q. What computational approaches are effective in predicting the binding interactions of this compound with neurological targets?

Methodological Answer:

- Molecular Docking:

- Molecular Dynamics (MD) Simulations:

- Simulate ligand-receptor complexes (GROMACS/AMBER) for 100 ns to assess stability of the tetrahydroquinoline moiety in hydrophobic pockets .

- Free Energy Calculations:

Q. How can researchers address low solubility of this compound in aqueous buffers during in vitro assays?

Methodological Answer:

- Co-Solvent Systems:

- Use DMSO (≤0.1% v/v) or β-cyclodextrin inclusion complexes to enhance solubility without cytotoxicity .

- Prodrug Design:

- Introduce ionizable groups (e.g., phosphate esters) at the acetamide nitrogen for transient solubility .

- Nanoparticle Formulation:

- Encapsulate the compound in PEGylated liposomes to improve bioavailability in cellular uptake studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.